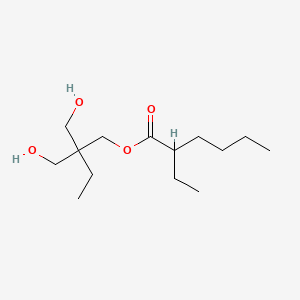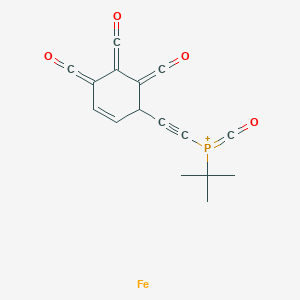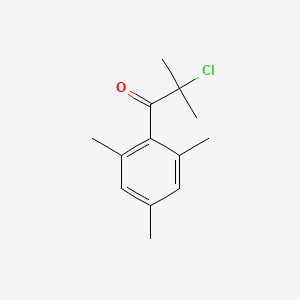
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is an organic compound with the molecular formula C12H17ClO It is a chlorinated derivative of a ketone, characterized by the presence of a chloro group, a methyl group, and a trimethylphenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one typically involves the chlorination of 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Amines, ethers, or esters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The trimethylphenyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Chloro-1,1,1-trimethoxyethane
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is unique due to the presence of both a chloro and a trimethylphenyl group, which impart distinct chemical properties.
Propriétés
Numéro CAS |
105604-17-9 |
|---|---|
Formule moléculaire |
C13H17ClO |
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
2-chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-8-6-9(2)11(10(3)7-8)12(15)13(4,5)14/h6-7H,1-5H3 |
Clé InChI |
VDYPWSBYCAFARL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
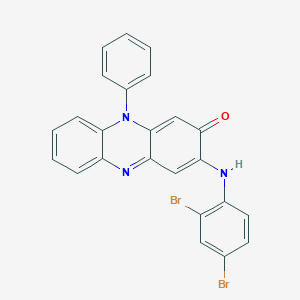

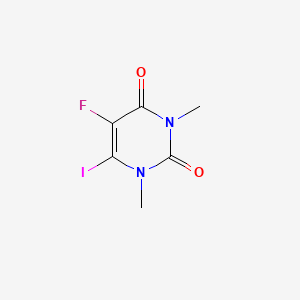

![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
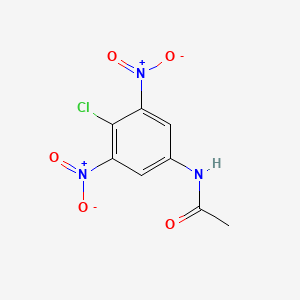
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)


![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
